2-benzoyl-N-(4-methoxyphenyl)benzamide
Description
2-Benzoyl-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzoyl group (C₆H₅CO-) attached to an N-(4-methoxyphenyl)benzamide scaffold. This compound features a methoxy (-OCH₃) substituent on the para position of the phenyl ring attached to the amide nitrogen. The methoxy group in this compound is critical for modulating electronic and steric properties, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
2-benzoyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H17NO3/c1-25-17-13-11-16(12-14-17)22-21(24)19-10-6-5-9-18(19)20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24) |
InChI Key |
IUEGFBAWSSMXSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Trends :
- Methoxy Substitution : Enhances antioxidant activity (e.g., H10 ) and stabilizes enzyme-inhibitor interactions (e.g., sulfamoyl derivatives ).
- Electron-Withdrawing Groups (NO₂, Cl, Br): Improve enzyme inhibition (e.g., 4MNB ) but may reduce solubility.
- Side Chains (e.g., diethylamino): Increase antifibrillatory potency by enhancing membrane permeability .
Pharmacological and Physicochemical Comparisons
- Enzyme Inhibition: Sulfamoyl derivatives (e.g., 3f, 3j) inhibit h-NTPDases2 at sub-micromolar IC₅₀ values, attributed to the sulfamoyl group’s hydrogen-bonding capacity .
- Antioxidant Activity :
- Solubility and Bioavailability :
- Compounds with polar substituents (e.g., -SO₂NH₂ in 3f ) exhibit higher aqueous solubility than halogenated analogs (e.g., 4MNB ).
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